Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
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Overview
Description
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a heterocyclic organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . It features a seven-membered ring fused with a six-membered ring, making it a bicyclic compound . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate typically involves the reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with sodium methoxide or mineral acids. The reaction conditions often include the use of solvents like ethanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate undergoes various chemical reactions, including:
Rearrangement Reactions: It rearranges to methyl (5-methoxycarbonyl-2,6-dimethyl-3-pyridyl)acetate under the action of sodium methoxide or mineral acids.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, mineral acids, and N-bromosuccinimide. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Major Products
Scientific Research Applications
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate
- 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo rearrangement and bromination reactions under mild conditions makes it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and research findings.
This compound is synthesized through various methods, typically involving the reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with sodium methoxide or mineral acids. The reaction conditions often use solvents like ethanol at temperatures ranging from room temperature to slightly elevated conditions.
Synthetic Pathways:
- Reagents Used: Sodium methoxide, mineral acids.
- Common Solvents: Ethanol.
- Typical Reaction Conditions: Mild to moderate temperatures.
The mechanism of action for this compound involves its interaction with various biomolecules. Its unique bicyclic structure allows it to participate in chemical reactions that lead to the formation of biologically active intermediates. These intermediates can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can have minimal inhibitory concentration (MIC) values comparable to established antibiotics like streptomycin . This suggests potential applications in developing new anti-infective agents.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The structural characteristics of azepines allow them to interact with cancer cell pathways, potentially inhibiting tumor growth and proliferation. Further investigations are required to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several studies have explored the biological activities of azepine derivatives:
- Antibacterial Studies:
- Anticancer Screening:
- Molecular Docking Studies:
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Biological Activity |
---|---|---|
This compound | Bicyclic Azepine | Antimicrobial, Anticancer |
Dimethyl 2,7-dimethyl-3H-azepine | Bicyclic Azepine | Limited studies on biological activity |
4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine | Bicyclic Pyridine | Antimicrobial properties reported |
Properties
IUPAC Name |
dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQASSDHBGWOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(CNC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856725 |
Source
|
Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352723-54-6 |
Source
|
Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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